Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H25N3O2 and a molecular weight of 279.38 g/mol . This compound is known for its unique structure, which includes a tert-butyl ester group, a cyano group, and a pyrrolidine ring attached to a piperidine ring. It is primarily used in scientific research and has various applications in chemistry and biology.
Preparation Methods
The synthesis of tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyano-4-piperidinecarboxylate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the cyano group, converting it into a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Scientific Research Applications
Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a ligand or inhibitor in biochemical assays, helping researchers understand protein-ligand interactions and enzyme activities.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-cyano-4-piperidinecarboxylate: This compound lacks the pyrrolidine ring, making it less complex and potentially less versatile in certain applications.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenylamino group instead of a cyano group, which may result in different reactivity and biological activity.
Tert-butyl 4-cyano-4-(morpholin-4-yl)piperidine-1-carboxylate: This compound contains a morpholine ring instead of a pyrrolidine ring, which can affect its chemical properties and applications.
This compound stands out due to its unique combination of functional groups and rings, providing a balance of reactivity and stability that is valuable in various research and industrial contexts.
Biological Activity
Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C14H18N2O2
- Molecular Weight : Approximately 262.35 g/mol
- Functional Groups : It contains a tert-butyl group, a cyano group, and a pyrrolidine moiety attached to a piperidine backbone.
The stability and low solubility in water of this compound make it suitable for various chemical applications, particularly in organic synthesis and drug development.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions. The general steps include:
- Formation of the piperidine core.
- Introduction of the pyrrolidine and cyano groups.
- Final carboxylate formation through esterification.
Specific methodologies may vary based on the available reagents and desired yields.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine and pyrrolidine structures exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising results against various strains of bacteria, including Mycobacterium tuberculosis.
For instance, some piperidinothiosemicarbazone derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.5–4 μg/mL against resistant strains of M. tuberculosis. The selectivity of these compounds towards M. tuberculosis suggests potential for further exploration in treating tuberculosis .
Case Studies
- Tuberculostatic Activity : A comparative study highlighted that certain piperidinothiosemicarbazone derivatives exhibited tuberculostatic activity with MIC values significantly lower than standard treatments. This indicates that structural modifications in similar compounds could enhance biological activity against resistant strains .
- Selectivity Studies : Research findings suggest that compounds with similar structural characteristics to this compound can be selectively toxic to M. tuberculosis while showing minimal toxicity to human cells (IC50 > 50 μg/mL), which is crucial for therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Contains a phenylamino group | Intermediate in fentanyl synthesis |
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Features hydrazine functionality | Moderate antibacterial activity |
Tert-butyl 4-cyano-4-morpholinopiperidine-1-carboxylate | Morpholine ring instead of pyrrolidine | Potentially different pharmacological properties |
This table illustrates variations in functional groups while maintaining a core piperidine structure, highlighting the unique characteristics of this compound within this class of chemicals.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-14(2,3)20-13(19)17-10-6-15(12-16,7-11-17)18-8-4-5-9-18/h4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRYMXJQVHVJHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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